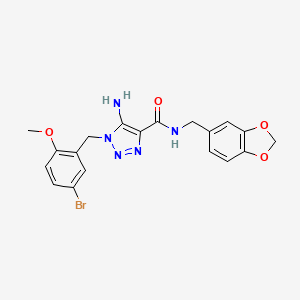
5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H18BrN5O4 and its molecular weight is 460.288. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Research : A study by Bekircan et al. (2008) explored the synthesis and anticancer evaluation of similar triazole derivatives. Their research involved the preparation of various compounds and testing their anticancer activity against a panel of 60 cell lines derived from nine cancer types, including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Antimicrobial Activities : In another study by Bektaş et al. (2007), novel 1,2,4-triazole derivatives were synthesized and screened for their antimicrobial activities. Some of these compounds exhibited good to moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Solid-phase Synthesis Applications : Albericio and Bárány (2009) described the use of polymer-supported benzylamides in the solid-phase synthesis of C-terminal peptide amides under mild conditions, showcasing the versatility of such compounds in peptide synthesis (Albericio & Bárány, 2009).
Anti-Inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) conducted research on novel compounds derived from similar chemical structures, which were tested as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors. These compounds exhibited significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Triazole-based Scaffolds : Ferrini et al. (2015) discussed the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are key in preparing biologically active compounds based on the triazole scaffold. This study highlights the potential for creating peptidomimetics and other bioactive compounds (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
Antiviral Agents : Hebishy et al. (2020) synthesized novel benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against bird flu influenza (H5N1) (Hebishy, Salama, & Elgemeie, 2020).
Photodynamic Therapy : Pişkin et al. (2020) explored the synthesis of new zinc phthalocyanine compounds, demonstrating their potential in photodynamic therapy for cancer treatment, highlighting their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Eigenschaften
IUPAC Name |
5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(5-bromo-2-methoxyphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN5O4/c1-27-14-5-3-13(20)7-12(14)9-25-18(21)17(23-24-25)19(26)22-8-11-2-4-15-16(6-11)29-10-28-15/h2-7H,8-10,21H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIOCCLINLLJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2C(=C(N=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

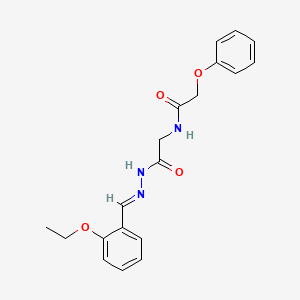
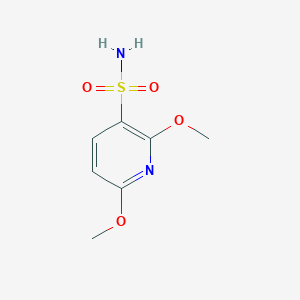
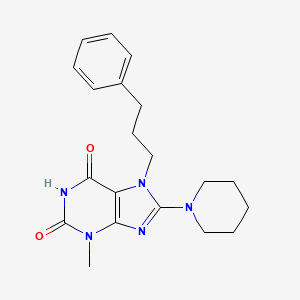

![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethanol](/img/structure/B2470983.png)



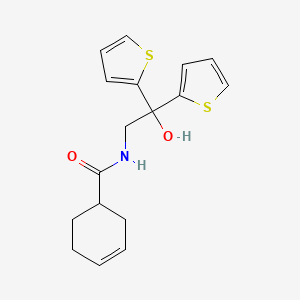
![4-[[5-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2470990.png)
![4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2470991.png)
![1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]ethanone](/img/structure/B2470993.png)
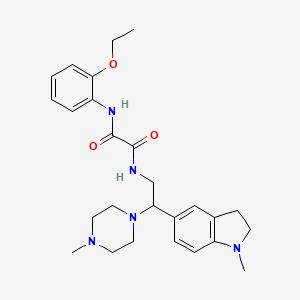
![Methyl 2-[(3-ethylisoxazol-5-yl)methylthio]acetate](/img/structure/B2470997.png)